molecular formula C13H24O4 B13805643 Octyl 2-acetyloxypropanoate CAS No. 6283-90-5

Octyl 2-acetyloxypropanoate

Cat. No.: B13805643
CAS No.: 6283-90-5
M. Wt: 244.33 g/mol
InChI Key: UMNCSZZKGJUPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2-acetyloxypropanoate is an ester derivative of propanoic acid, where the hydroxyl group at the 2-position is substituted with an acetyloxy moiety, and the carboxylic acid is esterified with octanol. This structural complexity distinguishes it from simpler octyl esters like octyl acetate or octyl butyrate.

Properties

CAS No.

6283-90-5

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

octyl 2-acetyloxypropanoate

InChI

InChI=1S/C13H24O4/c1-4-5-6-7-8-9-10-16-13(15)11(2)17-12(3)14/h11H,4-10H2,1-3H3

InChI Key

UMNCSZZKGJUPKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl 2-acetyloxypropanoate typically involves the esterification of 2-acetyloxypropanoic acid with octanol . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized enzymes, such as lipases , has also been explored for the eco-friendly synthesis of esters, including this compound .

Chemical Reactions Analysis

Types of Reactions: Octyl 2-acetyloxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield and .

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as or .

    Reduction: in anhydrous conditions.

Major Products Formed:

    Hydrolysis: 2-acetyloxypropanoic acid and octanol.

    Transesterification: A different ester and alcohol.

    Reduction: 2-acetyloxypropanol and octanol.

Scientific Research Applications

Octyl 2-acetyloxypropanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a substrate in enzymatic reactions involving esterases and lipases.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of octyl 2-acetyloxypropanoate primarily involves the hydrolysis of the ester bond. In biological systems, this hydrolysis is catalyzed by enzymes such as esterases and lipases , resulting in the release of 2-acetyloxypropanoic acid and octanol . These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

  • Octyl acetate : Octyl ester of acetic acid.
  • Octyl butyrate : Octyl ester of butyric acid.
  • Octyl 2-methylpropanoate: Branched-chain ester with a methyl group at the 2-position .
  • Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate: Nitropyridine-substituted propanoate ester .

Structural Differences :

  • Octyl 2-acetyloxypropanoate features an acetyloxy (-OAc) group at the 2-position of the propanoate backbone.
  • Octyl acetate/butyrate lack substituents on their carboxylic acid chains.
  • Octyl 2-methylpropanoate has a methyl branch instead of an acetyloxy group .
  • Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate includes a nitroheterocyclic moiety, altering reactivity and applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Considerations
This compound C₁₃H₂₄O₅ 260.33* Acetyloxy, ester Hydrolytically labile at acetyloxy
Octyl acetate C₁₀H₂₀O₂ 172.27 Ester Stable under neutral conditions
Octyl butyrate C₁₂H₂₄O₂ 200.32 Ester Similar to octyl acetate
Octyl 2-methylpropanoate C₁₂H₂₄O₂ 200.32 Branched ester Enhanced steric hindrance
Octocrylene C₂₄H₂₇NO₂ 361.48 Cyano, diphenyl, ester UV-stable; used in sunscreens

*Calculated based on structural formula.

Stability and Reactivity

  • The acetyloxy group in this compound increases susceptibility to hydrolysis, especially under acidic/basic conditions, yielding acetic acid and octyl 2-hydroxypropanoate.
  • Simpler esters (e.g., octyl acetate) exhibit greater stability, making them preferable for industrial applications .

Research Findings and Challenges

  • Essential Oil Composition: Octyl esters like octyl acetate dominate in plant-derived essential oils, whereas this compound’s occurrence in natural sources remains undocumented .
  • Analytical Methods : Titration (e.g., 0.1 N NaOH for octocrylene ) and chromatographic techniques (HPLC, GC-MS) are applicable for quantification and purity assessment.
  • Regulatory Status: Octyl esters are generally recognized as safe (GRAS) for cosmetics, but substituted derivatives like this compound may require additional toxicity profiling.

Q & A

Q. What are the standard methods for synthesizing Octyl 2-acetyloxypropanoate, and how can purity be validated?

Synthesis typically involves esterification reactions between 2-acetyloxypropanoic acid and octanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (80–100°C), stoichiometric ratios, and reaction time (6–12 hours). Post-synthesis, purity validation requires:

  • Chromatographic analysis : HPLC or GC-MS to confirm retention times and absence of byproducts .
  • Spectroscopic characterization : NMR (¹H and ¹³C) to verify ester bond formation and structural integrity .
  • Mass spectrometry : To cross-check molecular weight (C₁₃H₂₄O₄, theoretical MW 256.33 g/mol) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identify carbonyl (C=O) stretches (~1740 cm⁻¹) and ester C-O-C asymmetric vibrations (~1240 cm⁻¹) .
  • NMR : ¹H NMR peaks for the acetyl group (δ 2.0–2.1 ppm) and octyl chain protons (δ 0.8–1.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) for isotopic pattern matching and fragmentation analysis .

Q. How should stability studies for this compound be designed under laboratory conditions?

  • Storage conditions : Test thermal stability at 4°C, 25°C, and 40°C over 1–6 months. Monitor degradation via HPLC .
  • Light sensitivity : Expose samples to UV-Vis radiation (e.g., 254 nm) and compare with dark-stored controls .
  • Humidity effects : Use desiccators or humidity chambers (30–80% RH) to assess hydrolysis risks .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis yield of this compound?

Apply response surface methodology (RSM) or central composite design (CCD) to model interactions between variables (e.g., catalyst concentration, temperature). For example:

  • Use a 3-factor CCD to evaluate reaction time (6–18 hrs), acid:alcohol ratio (1:1–1:3), and catalyst loading (1–5% w/w).
  • Analyze variance (ANOVA) to identify significant factors and optimize yield .
  • Validate models with triplicate runs at central points to ensure reproducibility .

Q. How should researchers address contradictory data in stability studies (e.g., unexpected decomposition products)?

  • Root-cause analysis : Re-exclude environmental variables (e.g., trace metal contamination, oxygen exposure) .
  • Advanced analytics : Employ LC-QTOF-MS to identify unknown degradation products and propose reaction pathways .
  • Statistical reconciliation : Compare degradation rates across batches using t-tests or Mann-Whitney U tests to rule out outliers .

Q. What methodologies are recommended for studying this compound’s interactions in multi-component formulations (e.g., sunscreens)?

  • In vitro SPF testing : Use a Franz diffusion cell to assess permeation rates when combined with UV filters (e.g., avobenzone) .
  • Compatibility studies : Monitor phase separation or crystallization via polarized light microscopy and DSC (differential scanning calorimetry) .
  • Synergistic effects : Apply factorial designs to quantify interactions between this compound and emulsifiers (e.g., grape seed oil) .

Methodological Guidance for Data Analysis

Q. How to statistically analyze variability in synthesis or stability data?

  • Use ANOVA for multi-group comparisons (e.g., batch-to-batch variability) and Tukey’s HSD post-hoc test to identify divergences .
  • For non-normal distributions, apply Kruskal-Wallis tests or bootstrapping methods .
  • Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) to contextualize practical significance .

Q. What are best practices for presenting chemical data in research reports?

  • Tables : Include retention times (HPLC/GC), spectral peaks (NMR/IR), and purity percentages .
  • Graphs : Use scatter plots for stability trends (time vs. degradation) and bar charts for yield optimization results .
  • Units : Adhere to SI units (e.g., mmol/L, kPa for pressure) and report uncertainties (e.g., ± SD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.